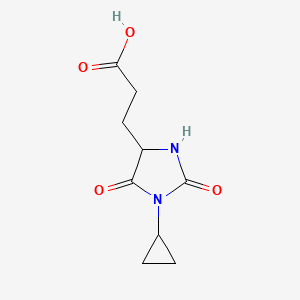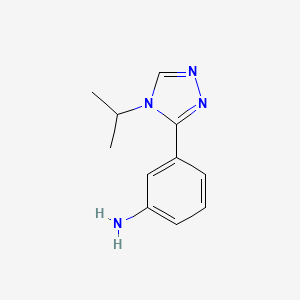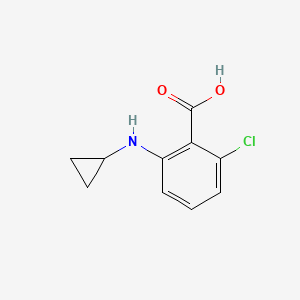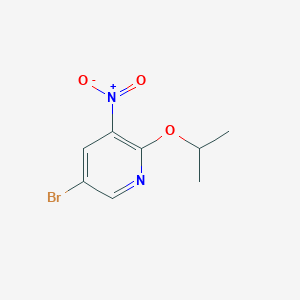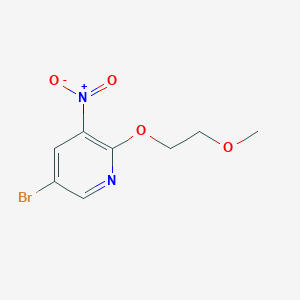![molecular formula C11H19NO B7868818 (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7868818.png)
(1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-isobutyl-8-azabicyclo[321]octan-3-one is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional shape and the presence of an isobutyl group attached to the nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions. This step often requires the use of strong bases and alkyl halides.
Oxidation to Form the Ketone: The final step involves the oxidation of the bicyclic amine to form the ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, the ketone group can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to an alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases for Alkylation: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various alkylated and acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
The compound is studied for its potential biological activity. Its bicyclic structure is similar to that of certain alkaloids, which are known for their pharmacological properties. Researchers investigate its potential as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a scaffold for the design of drugs targeting neurological disorders, given its structural similarity to known bioactive molecules.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of fine chemicals and pharmaceuticals. Its robust bicyclic structure makes it a stable and versatile building block.
Mécanisme D'action
The mechanism by which (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one exerts its effects depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The isobutyl group and the bicyclic structure can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with a methyl group instead of an isobutyl group.
(1R,5S)-8-ethyl-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with an ethyl group instead of an isobutyl group.
(1R,5S)-8-propyl-8-azabicyclo[3.2.1]octan-3-one: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
The presence of the isobutyl group in (1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl, ethyl, and propyl analogs, potentially leading to different pharmacological profiles and synthetic applications.
Propriétés
IUPAC Name |
8-(2-methylpropyl)-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)7-12-9-3-4-10(12)6-11(13)5-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUZROGIGFNHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2CCC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
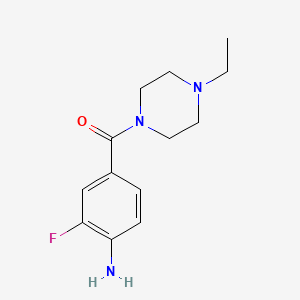
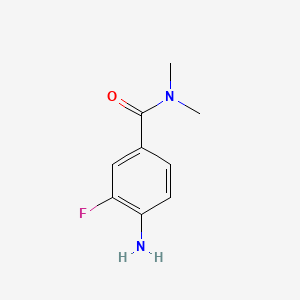
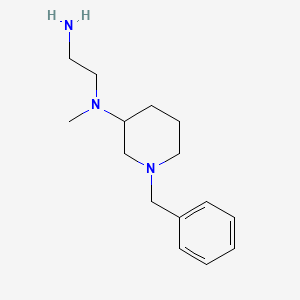
![N*1*-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868765.png)
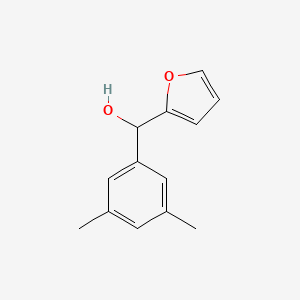
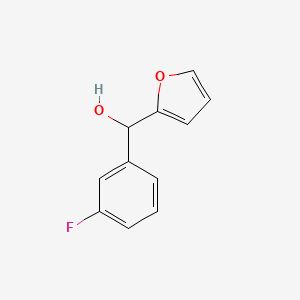
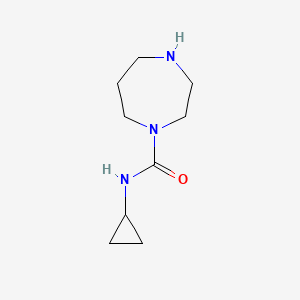
![1-[(4-Bromophenyl)methyl]-3-cyclopropylurea](/img/structure/B7868786.png)
